molecular formula C12H9ClN4O4 B235845 (5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid CAS No. 149639-79-2

(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

Cat. No. B235845
CAS RN: 149639-79-2
M. Wt: 330.5 g/mol
InChI Key: IXOZOKPCBZHURA-IDCLTSITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid, also known as CP-544,631, is a synthetic compound that has been developed for its potential use as a therapeutic agent. This compound has been studied extensively in the scientific community due to its unique structure and potential applications in various fields.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid is not fully understood, but it is thought to act by modulating certain signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and receptors, and to alter the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid in lab experiments is its high potency and specificity, which allows for precise manipulation of cellular processes. However, its complex synthesis method and limited availability can make it difficult to obtain in large quantities, and its potential toxicity must be carefully considered.

Future Directions

There are several potential future directions for research involving (5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid. One area of interest is its potential use in cancer therapy, where it may be able to selectively target cancer cells while sparing healthy cells. Additionally, it may have applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesis Methods

The synthesis of (5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid involves several steps, including the formation of a pentalene intermediate and subsequent addition of a pentanoic acid side chain. The process involves the use of various reagents and solvents, and requires specialized equipment and expertise.

Scientific Research Applications

(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid has been the focus of extensive scientific research due to its potential applications in various fields. It has been studied as a potential therapeutic agent for a range of conditions, including cancer, neurological disorders, and inflammation. Additionally, it has been investigated for its use in materials science and as a potential catalyst in chemical reactions.

properties

CAS RN

149639-79-2

Molecular Formula

C12H9ClN4O4

Molecular Weight

330.5 g/mol

IUPAC Name

(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

InChI

InChI=1S/C21H30O3/c22-20-14-17-12-16(8-4-5-9-21(23)24)13-19(17)18(20)11-10-15-6-2-1-3-7-15/h8,15,17-20,22H,1-7,9,12-14H2,(H,23,24)/b16-8-/t17-,18+,19-,20+/m0/s1

InChI Key

IXOZOKPCBZHURA-IDCLTSITSA-N

Isomeric SMILES

C1CCC(CC1)C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C\CCCC(=O)O)/C3)O

SMILES

C1CCC(CC1)C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O

Canonical SMILES

C1CCC(CC1)C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O

synonyms

15,16,17,18,19,20-hexanol-13,14-dehydro-14-(1-cyclohexyl)-9a-methanoprostaglandin I2
MM 706
MM-706

Origin of Product

United States

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